Melanogenesis Inhibition: 5,7,3',4'-Tetramethoxyflavone Matches Potency of 5-Hydroxy-7,3',4'-trimethoxyflavone
In a direct comparative study of compounds isolated from *Kaempferia parviflora*, 5,7,3',4'-Tetramethoxyflavone (compound 7) demonstrated comparable melanogenesis inhibitory activity to 5-hydroxy-7,3',4'-trimethoxyflavone (compound 6) in theophylline-stimulated murine B16 melanoma 4A5 cells, with IC50 values of 8.6 μM and 8.8 μM, respectively [1].
| Evidence Dimension | Melanogenesis inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 8.6 μM |
| Comparator Or Baseline | 5-hydroxy-7,3',4'-trimethoxyflavone: 8.8 μM |
| Quantified Difference | 0.2 μM (2.3% difference) |
| Conditions | Theophylline-stimulated murine B16 melanoma 4A5 cells |
Why This Matters
This demonstrates that full methoxylation (TMF) retains potent anti-melanogenic activity comparable to a hydroxylated analog, offering a distinct chemical scaffold for skin pigmentation research.
- [1] Ninomiya K, et al. Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. J Nat Med. 2016 Apr;70(2):179-89. doi: 10.1007/s11418-015-0955-z. Epub 2015 Dec 28. PMID: 26711832. View Source
